N-[3-[(2S)-2-(4-Chlorophenyl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide
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Overview
Description
N-[3-[(2S)-2-(4-Chlorophenyl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a morpholine ring, a chlorophenyl group, and an amide linkage, making it a versatile molecule in various chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(2S)-2-(4-Chlorophenyl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzaldehyde with morpholine in the presence of a suitable catalyst to form an intermediate compound.
Aminomethylation: The intermediate undergoes aminomethylation using paraformaldehyde and morpholine in ethanol, resulting in the formation of a morpholinyl derivative.
Reduction: The morpholinyl derivative is then reduced using lithium aluminum hydride to produce the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-[(2S)-2-(4-Chlorophenyl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Substitution: The chlorophenyl group allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include oxides, alcohol derivatives, and substituted amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[3-[(2S)-2-(4-Chlorophenyl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of N-[3-[(2S)-2-(4-Chlorophenyl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s morpholine ring and chlorophenyl group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target studied.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[3-[(2S)-2-(4-Chlorophenyl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide stands out due to its unique combination of a morpholine ring, chlorophenyl group, and amide linkage. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.
Properties
IUPAC Name |
N-[3-[(2S)-2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3/c1-2-15(20)18-8-7-16(21)19-9-10-22-14(11-19)12-3-5-13(17)6-4-12/h2-6,14H,1,7-11H2,(H,18,20)/t14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVLNMIMCAIMRF-CQSZACIVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC(=O)N1CCOC(C1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)NCCC(=O)N1CCO[C@H](C1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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